4-Chloro-2,6-dimethyl-nicotinic acid

Description

Structural Significance within the Nicotinic Acid Family

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) carboxylic acid. wikipedia.orgnih.goviarc.fr Its isomers, picolinic acid (pyridine-2-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), differ in the position of the carboxylic acid group on the pyridine ring. wikipedia.orgnih.govnist.govnih.govwikipedia.orgwikipedia.org These basic scaffolds are crucial in various biological processes and serve as foundational structures for a multitude of synthetic derivatives. chemistryjournal.net

Table 1: Comparison of Nicotinic Acid and Its Isomers

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|

| Nicotinic acid | Pyridine-3-carboxylic acid | 59-67-6 | C₆H₅NO₂ | Carboxylic acid at position 3 |

| Picolinic acid | Pyridine-2-carboxylic acid | 98-98-6 | C₆H₅NO₂ | Carboxylic acid at position 2 |

| Isonicotinic acid | Pyridine-4-carboxylic acid | 55-22-1 | C₆H₅NO₂ | Carboxylic acid at position 4 |

Historical and Contemporary Relevance of Halogenated Pyridine Carboxylic Acids

The halogenation of pyridine rings is a historically significant and continually evolving area of organic synthesis. Early methods often involved harsh conditions and resulted in mixtures of isomers. researchgate.net The development of more selective halogenation techniques has been pivotal for the targeted synthesis of specific halogenated pyridine derivatives, including those of nicotinic acid.

Halogenated pyridine carboxylic acids, such as 2-chloronicotinic acid and 6-chloronicotinic acid, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2-chloronicotinic acid is a key building block for the fungicide boscalid (B143098) and the herbicide diflufenican. wikipedia.org Similarly, 6-chloronicotinic acid is a known metabolite of certain neonicotinoid insecticides. nih.gov The presence of a halogen atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. This reactivity is a cornerstone of their contemporary relevance in synthetic chemistry.

Overview of Research Trajectories for Highly Substituted Nicotinic Acid Derivatives

Research into highly substituted nicotinic acid derivatives is driven by the quest for new molecules with enhanced biological activity and specificity. The strategic placement of various functional groups on the nicotinic acid scaffold allows for the fine-tuning of a compound's properties to interact with specific biological targets.

Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents. chemistryjournal.netnih.govresearchgate.net For example, the synthesis of novel nicotinic acid derivatives is an active area of research for developing new anti-inflammatory drugs with potentially improved gastric safety profiles. nih.gov Furthermore, the incorporation of nicotinic acid moieties into more complex structures is a strategy employed in the development of agrochemicals, such as herbicides and fungicides. ebi.ac.ukusda.gov

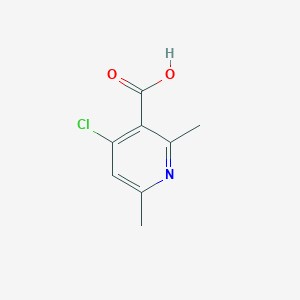

The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid makes it a valuable synthon for creating a diverse library of compounds. The interplay of the chloro and dimethyl substituents can lead to derivatives with unique pharmacological profiles. Future research is likely to focus on exploiting the reactivity of the chloro group for the synthesis of novel derivatives and a thorough investigation of their biological activities to unlock their full potential in chemical biology and drug discovery.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-chloro-2,6-dimethylpyridine-3-carboxylic acid |

| CAS Number | 56022-09-4 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-3-6(9)7(8(11)12)5(2)10-4/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZVZAZYZPHYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20412404 | |

| Record name | 4-Chloro-2,6-dimethyl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56022-09-4 | |

| Record name | 4-Chloro-2,6-dimethyl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Chloro 2,6 Dimethyl Nicotinic Acid and Its Advanced Derivatives

Retrosynthetic Analysis of the 4-Chloro-2,6-dimethyl-nicotinic Acid Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. dokumen.pub For this compound, the analysis begins by identifying the key functional groups and their positions on the pyridine (B92270) ring: a carboxylic acid at C-3, a chlorine atom at C-4, and two methyl groups at C-2 and C-6.

A primary disconnection can be made at the C-C and C-N bonds of the pyridine ring itself, suggesting a condensation reaction as a plausible forward synthetic step to construct the pyridine nucleus. baranlab.orgnih.gov This approach would involve combining smaller, functionalized precursors to form the six-membered ring.

Further disconnections involve the individual functional groups. The carboxylic acid at the C-3 position can be retrosynthetically traced back to a nitrile or an alkyl group, which can be installed and subsequently oxidized. google.com The chlorine atom at the C-4 position can be envisioned as arising from a precursor with a hydroxyl group at that position, which can then be subjected to a chlorination reaction. google.com The methyl groups at C-2 and C-6 are often incorporated from the initial building blocks used in the pyridine ring synthesis. google.comorgsyn.org

This analysis suggests a convergent synthesis where the pyridine ring is first constructed, potentially with the methyl groups already in place, followed by sequential or targeted functionalization to introduce the chloro and carboxylic acid groups at the desired positions.

Direct and Stepwise Synthesis of the Core Pyridine Nucleus

The synthesis of the substituted pyridine core of this compound can be achieved through various methods, primarily involving condensation reactions to form the ring, followed by specific functionalization steps.

The formation of substituted pyridine rings often relies on condensation reactions that bring together smaller molecular fragments. baranlab.orgnih.gov One of the most well-established methods is the Hantzsch pyridine synthesis, which traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849), followed by an oxidation step to yield the pyridine ring. mdpi.com Variations of this method allow for the synthesis of asymmetrically substituted pyridines by a stepwise condensation approach. baranlab.org

Modern advancements have led to the development of more versatile and efficient condensation strategies. For instance, copper-catalyzed cascade reactions of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids provide a modular route to highly substituted pyridines under mild conditions. nih.gov This method proceeds through the formation of a 3-azatriene intermediate, which then undergoes electrocyclization and air oxidation to afford the pyridine product. nih.gov Another approach involves a four-component reaction of pyridinium (B92312) salts, substituted β-nitrostyrenes, and ammonium (B1175870) acetate (B1210297) in acetic acid, offering a divergent route to a variety of 2,4,6-trisubstituted pyridines. researchgate.net

| Condensation Method | Reactants | Key Features | Reference |

| Hantzsch Pyridine Synthesis | β-ketoester, aldehyde, ammonia | Two-step process (condensation then oxidation), can be modified for asymmetric products. | mdpi.com |

| Copper-Catalyzed Cascade | α,β-unsaturated ketoxime O-pentafluorobenzoates, alkenylboronic acids | Mild conditions, good functional group tolerance, modular. | nih.gov |

| Four-Component Reaction | Pyridinium salts, β-nitrostyrenes, ammonium acetate | Divergent synthesis of 2,4,6-trisubstituted pyridines. | researchgate.net |

Once the basic pyridine skeleton is formed, specific functional groups must be introduced at the correct positions to yield this compound.

The introduction of a chlorine atom specifically at the C-4 position of a 2,6-disubstituted pyridine ring is a critical step. Direct chlorination of pyridine often leads to a mixture of isomers. Therefore, regioselective methods are preferred. A common strategy involves the synthesis of the corresponding 4-pyridone precursor, which can then be converted to the 4-chloro derivative. For example, 2,6-dimethyl-4-pyridone can be synthesized and subsequently chlorinated using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). google.com This reaction typically occurs at elevated temperatures, in the range of 90-110 °C. google.com

| Precursor | Reagents | Conditions | Product | Reference |

| 2,6-dimethyl-4-pyridone | POCl₃, PCl₅ | 90-110 °C | 4-Chloro-2,6-dimethylpyridine | google.com |

The methyl groups at the C-2 and C-6 positions are often incorporated during the initial ring-forming condensation reaction. orgsyn.org For example, in a Hantzsch-type synthesis, the use of ethyl acetoacetate (B1235776) as the β-dicarbonyl component directly leads to methyl groups at these positions in the final pyridine ring. orgsyn.org

Alternatively, direct methylation of the pyridine ring can be achieved, although this can sometimes result in a lack of regioselectivity. nih.govresearchgate.net Methods for the α-methylation of pyridines have been developed. One such method involves the vapor-phase reaction of pyridine with methanol (B129727) over a nickel catalyst, which can produce both 2-picoline and 2,6-lutidine. nih.gov Another approach utilizes a nickel-nickel oxide catalyst to directly methylate a pyridine ring at the alpha position. google.com A flow synthesis method using a Raney® nickel catalyst and an alcohol as the methyl source has also been reported to selectively produce α-methylated pyridines. nih.govresearchgate.net

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Hantzsch Synthesis | Ethyl acetoacetate, aldehyde, ammonia | Methyl groups incorporated from the start. | orgsyn.org | |

| Vapor-Phase Methylation | Pyridine, Methanol | Nickel catalyst | Can produce a mixture of methylated pyridines. | nih.gov |

| Direct α-Methylation | Pyridine | Nickel-nickel oxide | Selective for the alpha position. | google.com |

| Flow Synthesis | Pyridine, Alcohol | Raney® nickel | High selectivity for α-methylation. | nih.govresearchgate.net |

The final step in the synthesis is the introduction of the carboxylic acid group at the C-3 position. This is often achieved through the oxidation of a precursor group, such as an alkyl or aldehyde group, at that position. google.com For instance, if a 3-methylpyridine (B133936) derivative is synthesized, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. google.com

Another common strategy is the hydrolysis of a nitrile group (a cyano group, -CN) at the C-3 position. The nitrile can be introduced through various methods, including Sandmeyer-type reactions on a corresponding amine or through nucleophilic substitution. Subsequent hydrolysis under acidic or basic conditions converts the nitrile to the carboxylic acid. A method for preparing 2-chloro-4-methyl nicotinonitrile, a related precursor, involves the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination and cyclization. google.com The resulting nitrile can then be hydrolyzed to the carboxylic acid.

| Precursor Functional Group | Reagents for Conversion | Final Functional Group | Reference |

| Methyl Group | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic Acid | google.com |

| Nitrile Group | Acid or Base (hydrolysis) | Carboxylic Acid | google.com |

Targeted Functionalization at Pyridine Positions C-2, C-4, C-6, and C-3

Nucleophilic Aromatic Substitution (SNAr) in this compound Precursors and Analogues

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings, such as the pyridine core in nicotinic acid derivatives. libretexts.org In precursors like this compound, the pyridine nitrogen atom acts as a strong electron-withdrawing group, which acidifies the ring protons and activates halide leaving groups toward nucleophilic attack, particularly at the ortho and para positions (C-2, C-4, and C-6). libretexts.orgnih.gov The reaction is significantly less common than electrophilic aromatic substitution but is highly effective for aryl halides that possess electron-withdrawing substituents. libretexts.org

The mechanism for nucleophilic aromatic substitution on an aryl halide is a two-step process, distinct from S({N})1 or S({N})2 reactions. libretexts.org The reaction proceeds via an addition-elimination mechanism. youtube.com

Addition Step: The nucleophile first attacks the electron-deficient carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For a 4-chloropyridine (B1293800) derivative, the negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization. libretexts.org

Elimination Step: The aromaticity of the ring is restored in the second step when the leaving group, in this case, the chloride ion, is expelled. libretexts.org

Theoretical and experimental studies on related heterocyclic systems, such as 2,4-dichloroquinazoline, confirm that the carbon atom at the 4-position is highly susceptible to nucleophilic attack due to its higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. nih.gov This inherent electronic property, combined with the stabilization of the anionic intermediate, drives the regioselectivity of the reaction, favoring substitution at the C-4 position over other positions. nih.gov The rate of SNAr reactions is dependent on the leaving group, with fluorine being significantly more reactive than chlorine; the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org

A wide variety of nucleophiles can be employed to displace the chlorine atom at the C-4 position, leading to a diverse library of functionalized nicotinic acid derivatives. Studies on unactivated 2-halopyridines demonstrate that reactions with various nucleophiles can proceed under relatively mild conditions to give high conversion rates. acs.org The scope includes oxygen, nitrogen, and sulfur-based nucleophiles.

Oxygen Nucleophiles: Alcohols and phenols can react to form ether linkages. For example, sodium methoxide (B1231860) in methanol or sodium phenoxide can be used to introduce methoxy (B1213986) or phenoxy groups, respectively.

Nitrogen Nucleophiles: A broad range of nitrogen nucleophiles are effective, including ammonia, primary and secondary amines (e.g., diethylamine, piperidine), and N-heterocycles like imidazole. acs.org

Sulfur Nucleophiles: Thiolates, derived from thiols like thiophenol, readily displace the chloride to form thioethers. researchgate.net

The table below summarizes the scope of nucleophiles used in SNAr reactions with related halopyridines, illustrating the versatility of this method for C-4 functionalization.

| Nucleophile Type | Example Nucleophile | Reagent(s) | Product Type |

| Oxygen | Sodium Methoxide | NaOMe | Aryl Ether |

| Oxygen | Sodium Phenoxide | NaOPh | Aryl Ether |

| Nitrogen | Diethylamine | HNEt₂ | Aryl Amine |

| Nitrogen | Imidazole | Imidazole, NaH | N-Aryl Heterocycle |

| Sulfur | Sodium Thiophenoxide | NaSPh | Aryl Thioether |

This table is generated based on data for SNAr reactions on related halopyridine systems. acs.org

Advanced Derivatization of the Carboxyl Group

The carboxylic acid moiety at the C-3 position of this compound is a versatile handle for extensive derivatization, allowing for the synthesis of esters, amides, and more complex heterocyclic structures.

Standard organic transformations can be applied to convert the carboxyl group into esters and amides.

Esterification: The synthesis of nicotinic acid esters can be achieved through Fischer esterification by refluxing the acid in an alcohol (e.g., methanol, ethanol) with a catalytic amount of strong acid. Alternatively, reacting the corresponding nicotinoyl chloride with an alcohol provides the ester. nih.gov

Amidation: Amides are readily synthesized by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. niscpr.res.innih.gov A one-step protocol for synthesizing N-(thiophen-2-yl) nicotinamide (B372718) derivatives has also been reported, showcasing direct amidation methods. mdpi.com

A particularly fruitful synthetic pathway involves the conversion of the carboxyl group to a hydrazide, which serves as a key intermediate for a variety of heterocyclic products.

Hydrazide Formation: Nicotinic acid hydrazides are conventionally prepared by reacting a nicotinic acid ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), often in a refluxing alcoholic solvent like ethanol. nih.govnih.gov This hydrazinolysis reaction typically proceeds in high yield. nih.gov A continuous flow process for hydrazide synthesis from carboxylic acids has also been developed, allowing for scalable production with short residence times. osti.gov

Acylhydrazone Synthesis: The resulting nicotinic acid hydrazide can undergo condensation with various aldehydes or ketones to form N-acylhydrazones (a type of Schiff base). mdpi.comresearchgate.net This reaction is generally carried out in an alcohol solvent and may be catalyzed by a few drops of glacial acetic acid. nih.govmdpi.com

Oxadiazoline/Oxadiazole Formation: Acylhydrazones are valuable precursors for 1,3,4-oxadiazole (B1194373) and 1,3,4-oxadiazoline heterocycles. A common method involves the cyclization of the acylhydrazone using a dehydrating agent. For instance, refluxing the acylhydrazone in acetic anhydride (B1165640) leads to the formation of the corresponding 1,3,4-oxadiazoline derivative. inovatus.esinovatus.es Alternatively, reacting the hydrazide with aromatic acids in the presence of phosphorus oxychloride (POCl₃) can yield 2,5-disubstituted-1,3,4-oxadiazoles. niscpr.res.in

Thiazolidinone Formation: Thiazolidin-4-ones can be synthesized from the intermediates derived from the hydrazide. A common route involves the reaction of a Schiff base (imine) with thioglycolic acid (HSCH₂COOH) in a solvent like dry benzene (B151609) or dioxane. researchgate.netijrpr.com The key step is the cyclocondensation reaction between the imine and the thiol-containing acid. ijrpr.com

The general synthetic scheme for these transformations is outlined below.

Figure 1. General reaction pathway illustrating the conversion of a nicotinic acid ester to a hydrazide, followed by transformation to a hydrazone and subsequent cyclization to a 1,3,4-oxadiazoline. This scheme is representative of the transformations described. inovatus.esinovatus.es

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods offer efficient and often milder conditions for the synthesis and functionalization of nicotinic acid derivatives. Both transition metal catalysts and other types of catalysts have been employed.

Palladium Catalysis: Palladium-catalyzed reactions are powerful tools for C-H functionalization and cross-coupling. Protocols have been developed for the Pd(0)/PR₃-catalyzed arylation of nicotinic and isonicotinic acid derivatives, providing a method for creating C-C bonds at positions on the pyridine ring. nih.gov Additionally, palladium-on-charcoal (Pd/C) has been used in the synthesis of nicotinic acid derivatives under hydrogenation conditions. semanticscholar.org Taking advantage of "rollover" cyclometalation, palladium can also promote the C(3) functionalization of substituted bipyridines, a related class of compounds. researchgate.net

Copper Catalysis: Copper-based catalysts are also effective. Copper(II) complexes have been used in the synthesis of nicotinic acid derivatives. nih.gov For instance, a Cu/13X zeolite catalyst has been shown to effectively catalyze the selective oxidation of 3-methyl-pyridine to produce niacin (nicotinic acid) under mild conditions. oaepublish.com

Other Catalysts: Boric acid has been successfully used as a catalyst for the synthesis of 2-(arylamino) nicotinic acid derivatives from 2-chloronicotinic acid and various anilines. This solvent-free method represents a catalytic approach to the SNAr reaction, providing an efficient and environmentally friendlier alternative. nih.gov

The table below highlights some catalytic systems used in the synthesis of nicotinic acid derivatives.

| Catalyst System | Reaction Type | Substrate Example | Product Example | Reference(s) |

| Pd(0)/PR₃ | C-H Arylation | Nicotinic Acid Derivative | Arylated Nicotinic Acid | nih.gov |

| Cu/13X Zeolite | Oxidation | 3-Methyl-pyridine | Nicotinic Acid | oaepublish.com |

| Boric Acid | SNAr (N-Arylation) | 2-Chloronicotinic Acid | 2-(Arylamino)nicotinic Acid | nih.gov |

| Copper(II) Chloride | Complexation | Nicotinic Acid | Copper Nicotinate Complex | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed Suzuki reaction for related scaffolds)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds, including those with pyridine rings. researchgate.netmdpi.commdpi.com These reactions typically involve the coupling of an organoboron reagent, such as an arylboronic acid, with an organic halide in the presence of a palladium catalyst and a base. researchgate.net The versatility of this method allows for the synthesis of a diverse range of substituted pyridines. mdpi.com

For scaffolds related to this compound, such as other chloropyridines, the Suzuki reaction offers a route to introduce aryl or heteroaryl substituents. For instance, the coupling of various arylboronic acids with 2,4-dichloropyrimidines has been shown to be highly efficient, particularly with the use of microwave irradiation to accelerate the reaction. mdpi.com In the case of di- or tri-chlorinated pyridines, regioselectivity can often be controlled by the choice of ligands and reaction conditions. nih.gov For example, with 2,4-dichloropyridine, ligand-free conditions have been found to favor C4-selectivity in Suzuki couplings. nih.gov

The general catalytic cycle for the Suzuki reaction involves an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The choice of catalyst, ligands, solvent, and base is crucial for achieving high yields and selectivity. While palladium complexes with phosphine (B1218219) ligands are common, ligand-free systems have also been developed, offering a more environmentally benign approach. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling Reactions for Pyridine Scaffolds

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Solvent | Product | Yield (%) | Reference |

| 2,3,5-trichloropyridine | Arylboronic acids | Palladium acetate | Aqueous phase | 3,5-dichloro-2-arylpyridines | High | researchgate.net |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd2dba3/TTBP·HBF4 | Dioxane | 4-phenyl-2-chloropyrimidine | 35 | mdpi.com |

| 2,4-dichloropyridine | Arylboronic acids | Pd/IPr | - | C4-aryl-2-chloropyridines | - | nih.gov |

| 4-chloro quinoline | Various boronic acids | Tetrakis(triphenylphosphine)palladium(0) | - | Arylated quinolines | - | researchgate.net |

Organocatalysis in Pyridine Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative to traditional methods. In the context of pyridine synthesis, organocatalysts can facilitate various transformations. For example, pyridine itself can act as a nucleophilic catalyst in acylation reactions and has been shown to catalyze the reductive ozonolysis of alkenes, directly yielding aldehydes or ketones without the formation of hazardous peroxide intermediates. organic-chemistry.orgnih.govchemtube3d.com

A notable application of organocatalysis is in the functionalization of pyridines through photochemical methods. One such strategy involves the generation of pyridinyl radicals from pyridinium ions via single-electron transfer, which can then couple with allylic radicals, forming new carbon-carbon bonds. acs.org This approach allows for the direct functionalization of the pyridine ring.

Furthermore, base-catalyzed reactions are fundamental to many pyridine syntheses. For instance, the Hantzsch pyridine synthesis, a classic method, can be promoted by organic bases. conicet.gov.ar More contemporary domino reactions, which involve multiple bond-forming events in a single synthetic operation, can also be facilitated by organocatalysts like DABCO under microwave irradiation to produce highly functionalized picolinates. organic-chemistry.org

Acid-Catalyzed Reactions

Acid catalysis plays a significant role in the synthesis of pyridine derivatives, often promoting cyclization and condensation reactions. For instance, the synthesis of 2-anilino nicotinic acid derivatives can be achieved through the amination of 2-chloronicotinic acid, a reaction that can be catalyzed by acids like boric acid or para-toluenesulfonic acid. nih.govnih.gov Boric acid, in particular, has been utilized as a catalyst in solvent-free syntheses, activating the 2-chloronicotinic acid through hydrogen bonding or coordination with its empty orbital. nih.gov

In the synthesis of more complex fused pyridine systems, such as conicet.gov.arorganic-chemistry.orgdaneshyari.comtriazolo[1,5-a]pyridines, carboxylic acids can be employed in cyclization reactions under microwave irradiation. rsc.org This metal-free approach provides an efficient route to these heterocycles. Lewis acids like TiCl4 or BF3·OEt2 have also been used to promote [4+2] cycloaddition reactions for the synthesis of functionalized pyridines, where the acid is believed to induce the formation of a stable 1,2-azapyrylium ion intermediate. nih.gov

The synthesis of the parent 2,6-dimethylpyridine (B142122) can be achieved through a multi-step process starting from ethyl acetoacetate and formaldehyde, which involves an initial condensation followed by cyclization with ammonia and subsequent oxidation and decarboxylation steps that can be influenced by acidic conditions. orgsyn.org

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These methodologies focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Environments

Performing reactions without a solvent, or under neat conditions, is a cornerstone of green chemistry as it eliminates solvent waste and can lead to shorter reaction times and higher yields. nih.gov The synthesis of 2-anilino nicotinic acid derivatives from 2-chloronicotinic acid and various primary aromatic amines has been successfully achieved under solvent- and catalyst-free conditions, yielding products in good to excellent yields within a short timeframe. nih.gov

Similarly, multicomponent reactions, such as the Hantzsch-like condensation for preparing functionalized pyridines, have been effectively carried out in a solvent-free environment at elevated temperatures, often with the aid of a catalyst like Wells-Dawson heteropolyacids. conicet.gov.ar These solid acid catalysts can often be recycled, further enhancing the green credentials of the process. The synthesis of pyridine-2-yl substituted ureas has also been demonstrated in a solvent- and halide-free manner through the C-H functionalization of pyridine N-oxides. rsc.orgrsc.org

Microwave and Ultrasonic Irradiation Techniques

The use of non-conventional energy sources like microwave and ultrasonic irradiation can significantly accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. organic-chemistry.org

Microwave-assisted synthesis has been widely applied to the preparation of pyridine derivatives. For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step under microwave irradiation, drastically reducing reaction times from hours to minutes. organic-chemistry.org This technique has also been employed for the synthesis of polyfunctionalized pyrido[2,3-b]indoles and pyrazolo[3,4-b]pyridine derivatives, resulting in shortened reaction times and improved yields. nih.gov Furthermore, microwave-assisted one-pot polycondensation has been used to create polyimides containing pyridine rings. royalsocietypublishing.org

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to increased reaction rates. tandfonline.com This technique has been used for the green synthesis of multisubstituted pyridines in a one-pot, four-component condensation reaction at room temperature. tandfonline.com The synthesis of pyrimidine (B1678525) and pyridine derivatives has been shown to be more efficient under ultrasound irradiation compared to conventional methods, offering higher yields in shorter reaction times. daneshyari.comnih.gov The combination of ultrasound with catalysts, such as sulfonic acid functionalized SBA silica, can create a synergistic effect, further enhancing reaction efficiency. nih.gov

Table 2: Comparison of Conventional vs. Microwave/Ultrasonic Assisted Pyridine Synthesis

| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional Heating | Two-step process, long reaction times | Moderate | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave Irradiation (170°C) | 10-20 minutes | Up to 98% | organic-chemistry.org |

| Pyrazolo[3,4-b]pyridine Synthesis | Conventional Heating | Longer reaction times | Moderate | nih.gov |

| Pyrazolo[3,4-b]pyridine Synthesis | Microwave Irradiation | Shorter reaction times | Higher | nih.gov |

| Bis-pyrimidine Synthesis | Conventional (refluxing water) | 4 hours | ~72-74% | nih.gov |

| Bis-pyrimidine Synthesis | Ultrasonic Irradiation | 45 minutes | ~82-84% | nih.gov |

Water as a Reaction Medium

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its use in organic synthesis is highly desirable for creating more environmentally friendly processes. The synthesis of pyridine derivatives in aqueous media has been demonstrated in several instances. For example, a diazo coupling reaction to produce a water-soluble pyridine-based azo coumarin (B35378) derivative was successfully carried out in an aqueous medium. nih.gov

In another example, the synthesis of 2-(arylamino)nicotinic acids was achieved by the amination of 2-chloronicotinic acid in water under reflux conditions, although this particular method required long reaction times. nih.gov The development of water-tolerant catalytic systems is key to expanding the scope of aqueous-phase synthesis for pyridine derivatives.

Spectroscopic and Analytical Characterization Methodologies

Advanced Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

While specific experimental FT-IR spectra for 4-Chloro-2,6-dimethyl-nicotinic acid are not widely available in public literature, the expected absorption bands can be predicted with high accuracy by comparing its structure to related compounds like nicotinic acid and other chlorinated pyridine (B92270) derivatives. nih.govsigmaaldrich.comchemicalbook.com The FT-IR spectrum is anticipated to be dominated by vibrations associated with the carboxylic acid group, the substituted pyridine ring, and the carbon-chlorine bond.

The most prominent feature in the FT-IR spectrum would be the carbonyl (C=O) stretching vibration of the carboxylic acid, typically observed in the region of 1700-1725 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the pyridine ring and potential hydrogen bonding in the solid state. The O-H stretching vibration of the carboxylic acid is expected to appear as a broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations.

Vibrations of the pyridine ring are expected to produce several bands in the fingerprint region (below 1600 cm⁻¹). The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the methyl groups and the lone aromatic proton are expected in the 2900-3100 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be found in the lower frequency region, typically between 600 and 800 cm⁻¹.

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H Stretch (Aromatic & Methyl) | 2900 - 3100 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: The values in this table are predicted based on the analysis of structurally similar compounds and are not experimentally derived for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementary to FT-IR, FT-Raman spectroscopy provides information on the polarizability of bonds and is particularly useful for observing non-polar functional groups. While specific FT-Raman data for this compound is scarce, predictions can be made based on related structures. The symmetric vibrations of the pyridine ring are expected to be strong in the Raman spectrum. The C-Cl stretching vibration should also be readily observable. In contrast to the intense C=O band in the FT-IR spectrum, its intensity in the FT-Raman spectrum is generally weaker.

Computational Support for Vibrational Assignments (e.g., Potential Energy Distribution)

In modern spectroscopic analysis, computational methods, particularly Density Functional Theory (DFT), are invaluable for supporting experimental findings. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one. A Potential Energy Distribution (PED) analysis can then be performed to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode of vibration. This approach would be instrumental in unequivocally assigning the complex vibrational bands of this compound, especially in the fingerprint region where many vibrations overlap.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. Based on the structure, three distinct signals are anticipated: one for the carboxylic acid proton, one for the aromatic proton on the pyridine ring, and one for the protons of the two methyl groups.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The exact position and broadness of this signal can be influenced by the solvent and concentration.

The two methyl groups at positions 2 and 6 are chemically equivalent and are therefore expected to produce a single signal, integrating to six protons. Due to the electron-withdrawing nature of the pyridine ring, this singlet is anticipated to appear in the region of 2.5-2.7 ppm.

The single aromatic proton at position 5 of the pyridine ring will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent chloro and carboxylic acid groups and is predicted to be in the downfield region, likely around 8.0-8.5 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | broad s | 1H |

| Ar-H (Position 5) | 8.0 - 8.5 | s | 1H |

| -CH₃ (Positions 2 & 6) | 2.5 - 2.7 | s | 6H |

Note: The values in this table are predicted based on the analysis of structurally similar compounds and are not experimentally derived for this compound. 's' denotes a singlet.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected.

The carbon of the carboxylic acid group (C=O) will be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, generally between 120 and 160 ppm. The specific chemical shifts of these carbons are influenced by the positions of the chloro, methyl, and carboxylic acid substituents. The carbon atom attached to the chlorine (C4) is expected to be significantly shifted. The carbons bearing the methyl groups (C2 and C6) and the carboxylic acid group (C3) will also have characteristic shifts. The carbon of the two equivalent methyl groups will appear at a much higher field, typically in the range of 20-25 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165 - 175 |

| Aromatic C -Cl (C4) | 145 - 155 |

| Aromatic C -H (C5) | 120 - 130 |

| Aromatic C -COOH (C3) | 130 - 140 |

| Aromatic C -CH₃ (C2 & C6) | 150 - 160 |

| -C H₃ | 20 - 25 |

Note: The values in this table are predicted based on the analysis of structurally similar compounds and are not experimentally derived for this compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Electron Ionization (EI) and Chemical Ionization (CI) are common ionization methods used in mass spectrometry, particularly with gas chromatography.

Electron Ionization (EI): EI is a high-energy "hard" ionization technique that causes extensive fragmentation of the analyte molecule. While this can make the molecular ion peak less abundant or even absent, the resulting fragmentation pattern provides a valuable structural fingerprint. For this compound, characteristic fragments would likely arise from the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), and methyl radicals (-CH₃).

Chemical Ionization (CI): CI is a "softer" ionization technique that uses a reagent gas to ionize the analyte, resulting in less fragmentation and a more prominent molecular ion or protonated molecular ion peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 0.001 Da). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. The molecular formula of this compound is C₈H₈ClNO₂. echemi.com HRMS can validate this formula by matching the experimentally measured mass to the calculated theoretical mass. echemi.com

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | echemi.com |

| Average Mass | 185.61 g/mol | epa.gov |

| Monoisotopic Mass | 185.024356 Da | echemi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is a powerful technique for separating and identifying volatile and thermally stable compounds in a mixture, making it ideal for purity assessment. mdpi.com

Due to the low volatility of the carboxylic acid group, this compound typically requires a derivatization step, such as conversion to its methyl ester, before GC-MS analysis. myfoodresearch.com This process increases the compound's volatility. Once derivatized, the sample is injected into the GC, where it is separated from any impurities. The mass spectrometer then provides mass spectra for the eluting components, allowing for their identification and the quantification of the main compound's purity. The method is valued for its high sensitivity and selectivity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS, such as polar and non-volatile molecules like nicotinic acid derivatives. nih.gov This method eliminates the need for derivatization.

A common approach involves using reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the analyte from the sample matrix. nih.gov The eluent is then introduced into a mass spectrometer, typically using an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. nih.gov The analysis can be performed in either positive or negative ion mode. nih.gov

For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in the Multiple Reaction Monitoring (MRM) mode. nih.gov This approach offers exceptional sensitivity and selectivity by monitoring a specific fragmentation transition from a precursor ion to a product ion, minimizing interference from the sample matrix. nih.govnih.gov The use of a Time-of-Flight (TOF) mass analyzer provides high-resolution mass data, further enhancing confidence in compound identification.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a compound. The experimental results are then compared to the theoretical values calculated from the proposed empirical formula. For this compound (C₈H₈ClNO₂), this comparison serves as a crucial validation of its elemental composition and purity. The experimental values are expected to match the theoretical percentages within a narrow margin of error (typically ±0.4%). This method is often used for the certification of analytical standards. elementalmicroanalysis.com

Table 3: Theoretical Elemental Composition of this compound (Formula: C₈H₈ClNO₂)

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 96.088 | 51.77 |

| Hydrogen | H | 1.008 | 8.064 | 4.34 |

| Chlorine | Cl | 35.453 | 35.453 | 19.10 |

| Nitrogen | N | 14.007 | 14.007 | 7.55 |

| Oxygen | O | 15.999 | 31.998 | 17.24 |

| Total | 185.610 | 100.00 |

Computational Chemistry and in Silico Modeling of 4 Chloro 2,6 Dimethyl Nicotinic Acid and Its Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These in silico methods provide a detailed view of the geometric and electronic characteristics of 4-chloro-2,6-dimethyl-nicotinic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its most stable three-dimensional geometry. This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure serves as the foundation for calculating various other electronic properties, providing a detailed picture of the molecule's foundational characteristics.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is primarily located over the pyridine (B92270) ring and the chloro substituent, while the LUMO is distributed across the carboxylic acid group. The calculated HOMO-LUMO energy gap for this compound is -4.612 eV.

Table 1: Calculated Quantum Chemical Properties of this compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.814 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.202 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | -4.612 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the most negative regions are concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic interaction. Conversely, the positive potential is located around the hydrogen atom of the carboxylic acid's hydroxyl group, marking it as a site for nucleophilic interaction.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting binding modes and affinities.

Molecular docking simulations have been used to explore the interaction of this compound and its derivatives with various biological targets. These studies aim to predict the binding affinity, typically expressed as a docking score or binding energy in kcal/mol, and to identify the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions.

For example, derivatives of this compound have been docked into the active site of the Staphylococcus aureus DNA gyrase B enzyme. The results showed that the compounds fit well within the binding pocket, forming key interactions with amino acid residues like Asp81, Gly85, and Thr173. The carboxylic acid moiety of the ligands is often crucial for forming hydrogen bonds, while the pyridine ring engages in hydrophobic interactions. Similar docking studies against targets like lanosterol (B1674476) 14α-demethylase from Aspergillus flavus have also been performed, revealing good binding affinities and identifying critical interactions with residues such as Tyr122 and His377.

Table 2: Molecular Docking Results of this compound Derivatives with Biological Targets

| Target Protein | Ligand/Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Staphylococcus aureus DNA gyrase B | 4-((5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2,6-dimethylnicotinic acid derivative | -7.9 to -8.5 | Asp81, Gly85, Glu58, Thr173 |

| Aspergillus flavus lanosterol 14α-demethylase | 4-chloro-2,6-dimethyl-N'-(substituted-benzylidene)nicotinohydrazide | -9.0 to -10.5 | Tyr122, His377, Tyr136, Met487 |

| Candida albicans dihydrofolate reductase | 4-chloro-2,6-dimethyl-N'-(substituted-benzylidene)nicotinohydrazide | -7.5 to -9.1 | Ser62, Phe35, Ile17 |

| Human Topoisomerase II | 4-(Substituted)-2,6-dimethylnicotinonitrile | -6.5 to -7.8 | Asp551, Gln773, Asn552 |

| Human Farnesyl Pyrophosphate Synthase | 4-(Substituted)-2,6-dimethylnicotinonitrile | -7.2 to -8.9 | Lys200, Gln240, Arg112, Thr201 |

Application in Target Identification and Validation

The initial step in evaluating a novel compound like this compound is to identify its potential biological targets. In silico target identification methods offer a time- and cost-effective alternative to traditional experimental screening. elifesciences.org These approaches utilize the principle that a molecule's structure dictates its function and, therefore, its potential interactions with biological macromolecules.

Methodologies such as reverse docking and pharmacophore-based screening are central to this process. A 3D model of this compound would be computationally screened against large databases of protein structures (like the Protein Data Bank). The goal is to find proteins with binding pockets that are sterically and electrostatically complementary to the compound. The strength of these potential interactions is estimated using scoring functions, which rank the targets based on their predicted binding affinity. The highest-ranking targets can then be prioritized for experimental validation.

Table 1: Hypothetical Target-Screening Results for this compound

| Target Protein | Gene Name | Function | Predicted Binding Affinity (kcal/mol) | Potential Indication |

| Cyclooxygenase-2 | COX-2/PTGS2 | Inflammation, Pain | -8.9 | Anti-inflammatory |

| Tankyrase 2 | TNKS2 | Wnt signaling, PARP family | -8.5 | Oncology |

| Aldose Reductase | AKR1B1 | Polyol pathway, Diabetes | -8.2 | Diabetic Complications |

| Nicotinate N-methyltransferase | NNMT | Nicotinamide (B372718) metabolism | -7.9 | Metabolic Disorders |

| Fatty Acid Amide Hydrolase | FAAH | Endocannabinoid signaling | -7.5 | Pain, CNS Disorders |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Once a high-priority target is identified, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of the ligand-protein complex at an atomic level. nih.gov An MD simulation models the movements and interactions of every atom in the system over time, providing crucial insights into the stability of the binding pose, the specific amino acid residues involved in the interaction, and any conformational changes that occur upon binding. nih.govnih.gov

The simulation begins by placing the docked this compound-protein complex into a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the forces on each atom and how they move over a set period, typically ranging from nanoseconds to microseconds. elifesciences.org Analysis of the resulting trajectory can confirm whether the initial docking pose is stable or if the ligand shifts to a more favorable conformation. Key metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Radius of Gyration (rGyr) of the protein, and the number of hydrogen bonds over time are used to quantify the stability and nature of the interaction. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Metrics for this compound Bound to a Target

| Metric | Description | Hypothetical Value | Interpretation |

| Simulation Length | Total time the system was simulated. | 100 ns | Standard duration for initial stability assessment. |

| Ligand RMSD | Measures the deviation of the ligand's position from its starting pose. | 1.5 ± 0.3 Å | Indicates the ligand remains stably bound in the pocket. |

| Protein Backbone RMSD | Measures conformational changes in the protein backbone. | 2.1 ± 0.4 Å | Suggests the protein maintains its overall fold without major unfolding. |

| Radius of Gyration (rGyr) | Measures the compactness of the protein. | 18.5 ± 0.2 Å | A stable value indicates no significant swelling or collapsing of the protein. |

| Hydrogen Bonds | Average number of direct hydrogen bonds between ligand and protein. | 3-4 | Suggests strong, specific polar interactions anchoring the ligand. |

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies explore how modifying a molecule's chemical structure affects its biological activity. Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, provides a systematic way to predict the activity of novel derivatives. This process is fundamental for lead optimization, guiding the synthesis of more potent and selective compounds.

For this compound, a QSAR study would involve creating a virtual library of derivatives by making systematic changes at key positions—for example, by replacing the chlorine atom with other halogens (F, Br), altering the methyl groups, or modifying the carboxylic acid to an ester or amide. For each of these virtual derivatives, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties like lipophilicity (logP), molecular weight, polar surface area (PSA), and electronic properties. A mathematical model is then built to correlate these descriptors with experimentally determined (or hypothetically assigned) biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives.

Table 3: Hypothetical QSAR Data for Derivatives of this compound

| Compound | R1 Substituent (Position 4) | R2 Substituent (Position 6) | logP | Polar Surface Area (Ų) | Predicted IC₅₀ (nM) |

| Parent | -Cl | -CH₃ | 2.8 | 49.8 | 150 |

| Derivative 1 | -F | -CH₃ | 2.3 | 49.8 | 250 |

| Derivative 2 | -Br | -CH₃ | 3.1 | 49.8 | 120 |

| Derivative 3 | -Cl | -CF₃ | 3.5 | 49.8 | 95 |

| Derivative 4 | -CN | -CH₃ | 1.9 | 73.6 | 300 |

| Derivative 5 | -OCH₃ | -CH₃ | 2.2 | 59.0 | 180 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions

A compound's efficacy is dependent not only on its interaction with a target but also on its ability to reach that target in the body. In silico ADME predictions are used to forecast the pharmacokinetic properties of a compound. nih.gov These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, early in the discovery process, reducing the risk of late-stage failures. nih.govnih.gov

Various computational models, many built on vast datasets of experimental results, are used to predict key ADME parameters for this compound. These include its likelihood of being absorbed from the gut, its ability to cross the blood-brain barrier (BBB), the extent to which it binds to plasma proteins, and its potential to inhibit or be a substrate for major metabolic enzymes like the Cytochrome P450 (CYP) family.

Table 4: Predicted ADME & Pharmacokinetic Profile for this compound

| ADME Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High (>90%) | Likely well-absorbed orally. |

| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal wall. |

| Lipinski's Rule of 5 | 0 Violations | Good drug-like properties for oral bioavailability. |

| Distribution | ||

| Plasma Protein Binding | ~85% | Moderate to high binding; may affect free drug concentration. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux from target cells. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Suggests a moderate rate of clearance from the body. |

Computational Toxicology Screening

Ensuring a drug candidate is safe is as important as ensuring it is effective. Computational toxicology provides a preliminary screen for potential safety issues by comparing the chemical structure of a compound against databases of known toxicophores—molecular substructures associated with specific types of toxicity.

For this compound, in silico models would predict the likelihood of various toxicological endpoints. These include genotoxicity (the potential to damage DNA, often predicted via an Ames test simulation), cardiotoxicity (often assessed by predicting inhibition of the hERG potassium channel), hepatotoxicity (liver damage), and others. A positive "hit" in a toxicology screen does not condemn a compound, but it highlights a potential risk that must be carefully investigated with experimental assays.

Table 5: Illustrative Computational Toxicology Screen for this compound

| Toxicity Endpoint | Prediction | Confidence | Potential Concern |

| Mutagenicity (Ames) | Non-mutagenic | High | Low risk of causing genetic mutations. |

| hERG Inhibition (Cardiotoxicity) | Low Risk Inhibitor | Medium | Unlikely to cause significant cardiac arrhythmia. |

| Hepatotoxicity (Liver) | Possible | Low | Warrants further investigation in liver cell assays. The chlorinated aromatic moiety is a potential flag. |

| Carcinogenicity | Non-carcinogen | Medium | Low risk based on structural alerts. |

| Skin Sensitization | Non-sensitizer | High | Low risk of causing an allergic skin reaction. |

Biological Activities and Pharmacological Potential of 4 Chloro 2,6 Dimethyl Nicotinic Acid Derivatives

Antimicrobial Spectrum of Activity

Nicotinic acid and its derivatives are recognized for their potential role in combating microbial infections. nih.govhzsqchem.com While nicotinic acid itself may not have a direct antibacterial effect, it can enhance the ability of immune cells to fight bacteria like Staphylococcus aureus. nih.gov Modifications of the core structure, such as the creation of hydrazides, oxadiazoles, and other derivatives, have yielded compounds with a wide range of antimicrobial activities. nih.govmdpi.com

Antibacterial Efficacy (Gram-positive and Gram-negative Strains)

Derivatives of nicotinic acid have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Research into acylhydrazone derivatives of nicotinic acid has revealed very significant activity against Gram-positive bacteria, though with lesser effect on Gram-negative strains. nih.gov

Specifically, certain acylhydrazones showed promising activity against various Staphylococcus strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study synthesized a series of twelve acylhydrazones, with two compounds exhibiting potent activity against Gram-positive bacteria, particularly Staphylococcus epidermidis (MIC = 1.95 µg/mL) and an MRSA strain of Staphylococcus aureus (MIC = 7.81 µg/mL). nih.gov Another study on dipeptide derivatives based on nicotinoyl-glycyl-glycine-hydrazide found a strong inhibitory effect against Bacillus subtilis. nih.gov

Furthermore, the cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives has also produced compounds with high activity. One such derivative, featuring a 5-nitrofuran substituent, was active against all tested strains, with the most promising results against Bacillus subtilis and Staphylococcus aureus. nih.gov Research on other nicotinic acid derivatives, such as those incorporating a 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol structure, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values of 8 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Nicotinic Acid Derivatives

| Derivative Class | Bacterial Strain(s) | Activity/Result | Reference(s) |

|---|---|---|---|

| Acylhydrazones | Staphylococcus epidermidis ATCC 12228 | MIC = 1.95 µg/mL | nih.gov |

| Acylhydrazones | Staphylococcus aureus ATCC 43300 (MRSA) | MIC = 7.81 µg/mL | nih.gov |

| 3-acetyl-1,3,4-oxadiazolines | Bacillus subtilis ATCC 6633 | MIC = 7.81 µg/mL | nih.gov |

| 3-acetyl-1,3,4-oxadiazolines | Staphylococcus aureus ATCC 6538 | MIC = 7.81 µg/mL | nih.gov |

| Dipeptide Derivatives | Bacillus subtilis | Strong inhibition (29 mm zone) | nih.gov |

| Dipeptide Derivatives | Escherichia coli | Strong inhibition (30 mm zone) | nih.gov |

| 4-Chloro-phenol Analogues | Gram-positive & Gram-negative | MIC = 8 µg/mL | nih.gov |

Antifungal Efficacy against Pathogenic Fungi

The exploration of nicotinic acid derivatives has extended to their potential as antifungal agents. mdpi.com Acylhydrazone derivatives have been shown to possess activity against fungi of the genus Candida. nih.gov Similarly, certain dipeptide derivatives of nicotinoylglycylglycine hydrazide demonstrated a strong inhibitory effect against Candida albicans, with one compound showing a 28 mm inhibition zone. nih.gov

The modification of the nicotinamide (B372718) structure has also yielded potent antifungal compounds. A series of 37 nicotinamide derivatives were synthesized and screened, leading to the identification of a compound with an MIC value of 0.25 μg/mL against C. albicans. mdpi.com This particular derivative also showed potent activity against six fluconazole-resistant C. albicans strains (MICs 0.125–1 μg/mL) and moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton strains. mdpi.com

Studies on other heterocyclic structures indicate that chloro-substitution can be important for antifungal effects. For instance, a 4-chloro derivative of chalcone (B49325) was found to have antifungal activity superior to ketoconazole (B1673606) against Microsporum gypseum, although it was inactive against C. albicans and Aspergillus niger. nih.gov

Table 2: Antifungal Activity of Selected Nicotinic Acid/Nicotinamide Derivatives

| Derivative Class | Fungal Strain(s) | Activity/Result | Reference(s) |

|---|---|---|---|

| Nicotinamide Derivatives | Candida albicans SC5314 | MIC = 0.25 µg/mL | mdpi.com |

| Nicotinamide Derivatives | Fluconazole-resistant C. albicans | MIC = 0.125–1 µg/mL | mdpi.com |

| Dipeptide Derivatives | Candida albicans | Strong inhibition (28 mm zone) | nih.gov |

| Chalcone Derivatives | Microsporum gypseum | Superior to ketoconazole | nih.gov |

| Acylhydrazones | Candida species | Moderate activity | nih.gov |

Antitubercular Activity against Mycobacterium Strains

Derivatives of nicotinic acid are of significant interest in the search for new treatments for tuberculosis, partly due to the structural similarity to the frontline anti-TB drug isoniazid. nih.gov Research has shown that nicotinic acid benzylidene hydrazide derivatives possess antimycobacterial activity. researchgate.net

In one study, three series of 6-aryl-2-methylnicotinohydrazides were synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis. nih.gov The results indicated that isatin (B1672199) hydrazide derivatives were particularly potent. The introduction of a chlorine substituent on the isatin moiety resulted in a compound with an MIC of 12.50 µg/mL, while a bromine substituent led to a remarkable increase in activity, with an MIC of 6.25 µg/mL. nih.gov This highlights the significant impact that halogen substituents can have on the antitubercular efficacy of nicotinic acid derivatives. Another study noted that while nicotinamide (NAM) had modest activity in broth culture, it was able to inhibit the replication of M. tuberculosis within macrophages. nih.gov

Table 3: Antitubercular Activity of Selected Nicotinic Acid Derivatives

| Derivative Class | Activity/Result (vs. M. tuberculosis) | Reference(s) |

|---|---|---|

| N'-(5-chloro-2-oxoindolin-3-ylidene)...nicotinohydrazide | MIC = 12.50 µg/mL | nih.gov |

| N'-(5-bromo-2-oxoindolin-3-ylidene)...nicotinohydrazide | MIC = 6.25 µg/mL | nih.gov |

| Nicotinamide (intracellular) | Inhibited replication in macrophages | nih.gov |

Anticancer and Cytotoxic Profile Investigations

The versatility of 4-chloronicotinic acid derivatives makes them promising candidates for the development of new anticancer agents. hzsqchem.com Research into various nicotinic acid and nicotinamide derivatives has revealed significant cytotoxic activity against a range of cancer cell lines. nih.govnih.gov

Inhibition of Cancer Cell Proliferation

Derivatives of nicotinic acid have shown considerable potential in inhibiting the growth of various cancer cells. In one study, novel nicotinic acid-based compounds were designed as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov One compound, in particular, exhibited a high cytotoxic potential against HCT-15 (colon) and PC-3 (prostate) tumor cell lines and demonstrated promising VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM. nih.gov

Another line of research focused on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov Within this series, a compound with a 3,4,5-trimethoxy substitution on the phenyl ring showed significant anticancer activity against multiple cell lines, including CNS cancer (SNB-19, PGI = 65.12) and non-small cell lung cancer (NCI-H460, PGI = 55.61) at a 10 µM concentration. nih.gov Furthermore, organotin(IV) complexes derived from 2-mercaptonicotinic acid have also been investigated, with one complex exhibiting strong cytotoxic activity against a sarcoma cell line. nih.gov

Table 4: Cytotoxic Activity of Selected Nicotinic Acid Derivatives

| Derivative Class | Cancer Cell Line(s) | Activity/Result | Reference(s) |

|---|---|---|---|

| Nicotinic Acid-Based VEGFR-2 Inhibitor | HCT-15 (Colon), PC-3 (Prostate) | High cytotoxic potential | nih.gov |

| Nicotinic Acid-Based VEGFR-2 Inhibitor | VEGFR-2 Enzyme | IC₅₀ = 0.068 μM | nih.gov |

| 4-Chloro-phenol Analogue (trimethoxy substitution) | SNB-19 (CNS Cancer) | PGI = 65.12 | nih.gov |

| 4-Chloro-phenol Analogue (trimethoxy substitution) | NCI-H460 (Lung Cancer) | PGI = 55.61 | nih.gov |

| Organotin(IV) complex of 2-mercaptonicotinic acid | Sarcoma Cells | Strong cytotoxic activity | nih.gov |

Mechanisms of Cytotoxicity

The anticancer effects of nicotinic acid derivatives are mediated through various mechanisms. A key pathway involves the targeting of enzymes crucial for cancer cell survival and proliferation. For instance, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway, leads to the depletion of cellular NAD+ and NADP(H). mdpi.comaacrjournals.org This depletion results in an accumulation of reactive oxygen species (ROS), subsequent ATP loss, mitochondrial depolarization, and ultimately, the induction of apoptosis and necrosis. mdpi.com

Another identified mechanism is the direct inhibition of signaling pathways essential for tumor growth and angiogenesis. A potent nicotinic acid derivative was found to reduce total and phosphorylated levels of VEGFR-2, a key receptor in promoting blood vessel growth that tumors need to thrive. nih.gov This inhibition of VEGFR-2 signaling was accompanied by the induction of apoptosis, as evidenced by a significant (4.3-fold) increase in caspase-3 levels, a key executioner enzyme in the apoptotic cascade. nih.gov Furthermore, nicotinic acid itself has been implicated in regulating cancer cell metabolism and supporting the activity of DNA repair enzymes, which can be particularly important for the survival of certain types of cancer cells. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of nicotinic acid have been a significant area of research for the development of new anti-inflammatory and analgesic agents. nih.govnih.gov The structural similarity of these derivatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigations into their therapeutic potential. nih.govnih.gov Studies have shown that certain nicotinic acid derivatives exhibit potent anti-inflammatory and pain-relieving effects, comparable to established drugs like mefenamic acid, ibuprofen, and celecoxib. nih.govnih.gov

Research into 2-anilino nicotinic acid derivatives has indicated that the position and nature of substituents on the chemical structure play a crucial role in their anti-inflammatory activity. For instance, a derivative featuring a lipophilic chloro substituent at the meta position demonstrated enhanced anti-inflammatory properties. nih.gov The anti-inflammatory action of these compounds is often attributed to their ability to modulate the production of inflammatory mediators. Several synthesized nicotinic acid derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models. nih.govnih.gov

Cyclooxygenase (COX) Inhibition Studies (COX-1 and COX-2)

A primary mechanism behind the anti-inflammatory effect of many nicotinic acid derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov While COX-1 is constitutively expressed and involved in maintaining normal physiological functions, COX-2 is typically induced during inflammation. nih.gov Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov

Several novel series of nicotinic acid derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.gov In one such study, various derivatives were tested for their ability to inhibit both COX-1 and COX-2 enzymes. The results showed that many of these compounds were potent inhibitors of COX-2, with some exhibiting activity comparable to the selective COX-2 inhibitor, celecoxib. nih.gov Furthermore, certain derivatives displayed a high degree of selectivity for COX-2 over COX-1, suggesting a potentially safer profile. nih.gov

Molecular docking studies have been employed to understand how these derivatives interact with the active site of the COX-2 enzyme. These computational analyses have supported the biological findings, showing that the derivatives can form favorable interactions within the enzyme's binding pocket, which explains their inhibitory activity. nih.govnih.gov For instance, in silico analysis of 2-anilino nicotinic acid derivatives with a meta-chlorine substitution suggested that they could act as both COX-1 and COX-2 inhibitors. nih.gov

Below is a table summarizing the COX inhibition data for a selection of nicotinic acid derivatives from a research study, compared with standard reference drugs.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3b | 0.24 | 0.09 | 2.67 |

| 3e | 0.19 | 0.08 | 2.38 |

| 4c | 0.15 | 0.07 | 2.14 |

| 4f | 0.11 | 0.06 | 1.83 |

| Celecoxib | 0.28 | 0.08 | 3.50 |

| Diclofenac | 0.30 | 0.15 | 2.00 |

| Indomethacin | 0.12 | 0.22 | 0.55 |

| Data sourced from a study on novel nicotinic acid derivatives. nih.gov IC₅₀ represents the half-maximal inhibitory concentration. |

Other Emerging Pharmacological Activities

Beyond their well-documented anti-inflammatory and analgesic effects, derivatives of 4-Chloro-2,6-dimethyl-nicotinic acid are being explored for a range of other pharmacological applications. The versatile nicotinic acid scaffold allows for chemical modifications that can lead to compounds with novel biological targets and therapeutic potential.

Enzyme Inhibition (e.g., HIV-1 Reverse Transcriptase)

A significant area of emerging research is the potential for nicotinic acid derivatives to act as inhibitors of viral enzymes, particularly the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). mdpi.com HIV-1 RT is a crucial enzyme for the replication of the virus and a primary target for many antiretroviral drugs. nih.govmdpi.com These drugs are broadly classified as nucleoside RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs), which bind to different sites on the enzyme. nih.govresearchgate.net

Recent studies have focused on developing novel inhibitors that can overcome the challenge of drug resistance. In this context, a series of compounds based on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold were investigated as potential dual inhibitors of HIV-1 RT's polymerase and ribonuclease H (RNase H) functions. mdpi.com The RNase H function is another essential component of viral replication and represents a promising, less-exploited drug target. mdpi.com

Several of these nicotinic acid derivatives demonstrated significant inhibition of the HIV-1 RT-associated RNase H function, with many showing activity in the low micromolar range. mdpi.com Notably, some of these compounds also inhibited HIV-1 replication in cell-based assays. Mode of action studies on the most promising compound from this series revealed that it acts as an allosteric, dual-site inhibitor, blocking both the polymerase and RNase H functions of HIV-1 RT. mdpi.com

The table below presents the inhibitory activity of selected 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives against HIV-1 RT RNase H.

| Compound | HIV-1 RT RNase H IC₅₀ (µM) |

| 21 | 14 |

| 23 | 17 |

| 33 | 12 |

| 34 | 15 |

| 45 | 13 |

| Data from a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as HIV-1 RT dual inhibitors. mdpi.com |

Receptor Modulation Studies

The structural framework of nicotinic acid is related to acetylcholine (B1216132), a key neurotransmitter, making its derivatives interesting candidates for modulating the activity of nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems and are involved in a wide array of physiological processes. nih.gov Allosteric modulation, where a compound binds to a site on the receptor distinct from the primary (orthosteric) binding site of acetylcholine, offers a sophisticated way to fine-tune receptor activity. nih.gov